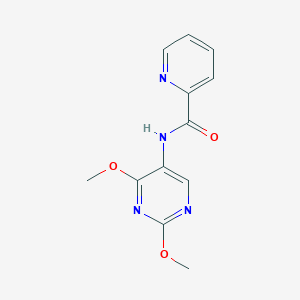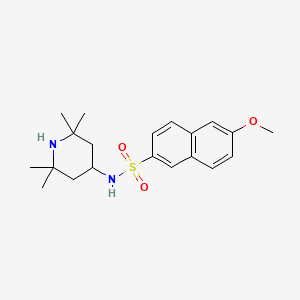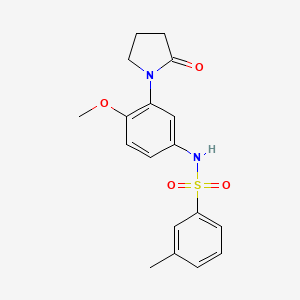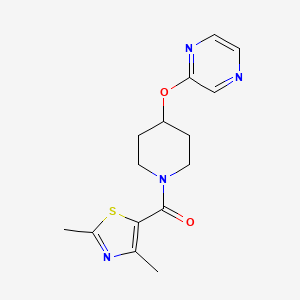
(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide” is a complex organic compound. It contains several functional groups, including an acrylamide group, a thiazole ring, and a trifluoromethyl group attached to a benzyl group. The “m-tolyl” part of the name indicates a tolyl group (a methyl-substituted phenyl group) in the meta position .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Polymer Synthesis
N-heterocyclic acrylamide monomers, including those with a thiazolyl moiety, have been synthesized and polymerized. These polymers are used as efficient chelating agents, reacting with various metal ions (e.g., Fe3+, Pb2+, Cd2+, Ni2+, Cu2+) to form metal-polymer complexes. Such polymers are characterized for their selectivity towards different metal ions, energy dispersive spectroscopy, morphology, thermal analysis, and antimicrobial activity (Al-Fulaij, Elassar, & El-asmy, 2015).
Spectroscopic Studies of Polymeric Complexes
Novel ligands, such as those derived from acrylamide, have been used to prepare polymeric complexes. These complexes are characterized using various spectroscopic techniques (infrared, mass, UV-visible, and electron paramagnetic resonance), revealing insights into their structure and potential biological applications, such as in cancer treatment (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Chemical Synthesis and Applications
Microwave Promoted Synthesis
N-heterocyclic acrylamide derivatives, like those with a tolylthiazol moiety, have been synthesized using microwave irradiation. This method offers a cleaner, more efficient, and faster alternative to traditional synthesis methods (Saeed, 2009).
Magnetic Properties of Polymer Complexes
The polymerization of N-2-thiazolyl acrylamides has led to the creation of polymers with pendent heterocyclic groups. These polymers are characterized for their solubility in organic solvents, magnetic behavior, and potential applications in areas such as material science (Zheng, Jiang, Sun, & Shen, 2005).
Biomedical and Pharmacological Research
Antimicrobial Activity
The antimicrobial properties of compounds synthesized from acrylamide derivatives, including those with a thiazolyl group, are studied, providing insights into their potential use in medical applications (Elmagd, Hemdan, Samy, & Youssef, 2017).
Synthesis and Biochemical Evaluation
Acrylamide derivatives are synthesized and evaluated for various biochemical properties. This includes assessing their herbicidal activities and potential applications in agriculture (Wang, Li, Li, & Huang, 2004).
Safety Assessment
Studies on the safety of acrylamide, a related compound, provide critical insights into its biochemical effects and implications for human health (Friedman, 2003).
Propiedades
IUPAC Name |
(E)-3-(3-methylphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2OS/c1-14-4-2-5-15(10-14)8-9-19(27)26-20-25-13-18(28-20)12-16-6-3-7-17(11-16)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,26,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPHZPNLBXNRR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)


![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)
![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)

![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)




![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)